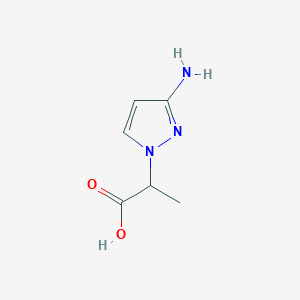
Bis(triphenylphosphine)iminiumtetrahydroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(triphenylphosphine)iminiumtetrahydroborate is a chemical compound known for its unique structure and properties. It is composed of a bis(triphenylphosphine)iminium cation and a tetrahydroborate anion. This compound is often used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylphosphine)iminiumtetrahydroborate typically involves the reaction of bis(triphenylphosphine)iminium chloride with sodium tetrahydroborate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any insoluble impurities. The solvent is then evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Bis(triphenylphosphine)iminiumtetrahydroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(triphenylphosphine)iminium oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tetrahydroborate anion can be substituted with other anions in exchange reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various anions for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield bis(triphenylphosphine)iminium oxide, while substitution reactions can produce a variety of bis(triphenylphosphine)iminium salts.
科学研究应用
Bis(triphenylphosphine)iminiumtetrahydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of bis(triphenylphosphine)iminiumtetrahydroborate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The bis(triphenylphosphine)iminium cation can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. The tetrahydroborate anion can participate in hydride transfer reactions, further expanding the compound’s utility in chemical synthesis.
相似化合物的比较
Similar Compounds
Bis(triphenylphosphine)iminium chloride: Similar in structure but contains a chloride anion instead of tetrahydroborate.
Bis(diphenylphosphino)methane copper(I) tetrahydroborate: Contains a copper center and is used in different catalytic applications.
Uniqueness
Bis(triphenylphosphine)iminiumtetrahydroborate is unique due to its combination of a bis(triphenylphosphine)iminium cation and a tetrahydroborate anion, providing distinct reactivity and applications compared to other similar compounds. Its ability to participate in both redox and substitution reactions makes it a valuable reagent in various fields of research.
属性
分子式 |
C36H42B2N2P2 |
|---|---|
分子量 |
586.3 g/mol |
IUPAC 名称 |
boranuide;(triphenyl-λ5-phosphanylidene)azanium |
InChI |
InChI=1S/2C18H16NP.2BH4/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15,19H;2*1H4/q;;2*-1/p+2 |
InChI 键 |
XHJIOPQAEPAORN-UHFFFAOYSA-P |
规范 SMILES |
[BH4-].[BH4-].C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







phosphanium bromide](/img/structure/B13151309.png)

![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)





![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)
